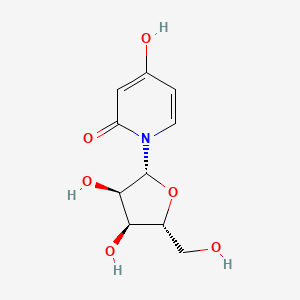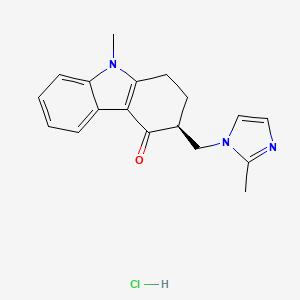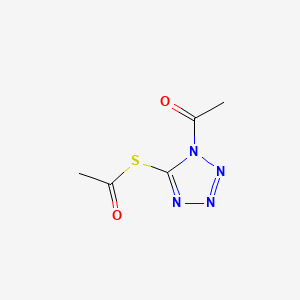
Terbuthylazine-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbuthylazine-d9, also known as Terbutylethylazine-d9, Tyllanex-d9, or tert-Butylazine-d9, is a derivative of Terbuthylazine . Terbuthylazine is a selective herbicide that belongs to the chlorotriazine group . It is chemically similar to atrazine and simazine, but it has a tert-butyl group in place of the isopropyl and ethyl groups, respectively .
Molecular Structure Analysis
This compound has a molecular weight of 238.77 and a molecular formula of C9H7D9ClN5 . The structure of Terbuthylazine, the parent compound, is available on ChemSpider . It’s important to note that the ‘D’ in the molecular formula represents Deuterium, a stable isotope of Hydrogen, which is used in the creation of this compound .Physical and Chemical Properties Analysis
Terbuthylazine has a molar mass of 229.710 g/mol . It is a white crystalline powder . The solubility of Terbuthylazine in water is 9.0 mg/L at 25 °C (pH 7.4) . The vapor pressure of Terbuthylazine is 9.0 x 10^-5 Pa at 25 °C .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The mechanisms of action related to Terbuthylazine exposure, relevant both in animals and humans, are still insufficiently investigated . Future research could focus on further characterizing these mechanisms and studying the outcomes of Terbuthylazine exposure at the cellular level in vitro and in vivo .
Eigenschaften
| { "Design of the Synthesis Pathway": "Terbuthylazine-d9 can be synthesized by introducing deuterium atoms into the parent compound terbuthylazine through a series of reactions.", "Starting Materials": [ "Terbuthylazine", "Deuterium oxide", "Sodium borodeuteride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve terbuthylazine in deuterium oxide and add sodium borodeuteride. Stir for several hours to allow for the deuterium exchange reaction to occur.", "Step 2: Quench the reaction by adding methanol and hydrochloric acid. This will protonate the tertiary amine group and convert the borohydride to boron trihalide.", "Step 3: Extract the product with a solvent such as ethyl acetate or dichloromethane.", "Step 4: Purify the product by recrystallization or chromatography.", "Step 5: If necessary, convert the product to its desired salt form using sodium hydroxide or another appropriate reagent." ] } | |
CAS-Nummer |
1346602-52-5 |
Molekularformel |
C9H16ClN5 |
Molekulargewicht |
238.767 |
IUPAC-Name |
6-chloro-4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
InChI-Schlüssel |
FZXISNSWEXTPMF-WVZRYRIDSA-N |
SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Synonyme |
6-Chloro-N2-(1,1-dimethylethyl-d9)-N4-ethyl-1,3,5-triazine-2,4-diamine; 6-Chloro-N-(1,1-dimethylethyl-d9)-N’-ethyl-1,3,5-triazine-2,4-diamine; 2-Chloro-4-(ethylamino)-6-(tert-butylamino-d9)-s-triazine; 4-Ethylamino-6-tert-_x000B_(butylamino-d9)-2-chloro-S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)
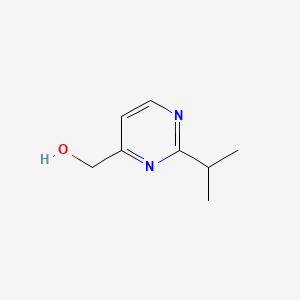

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)
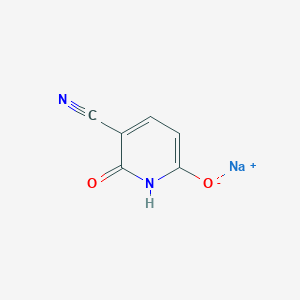
![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)
